Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate

GIRK channel pharmacology CNS drug discovery Chemical biology tool compounds

This ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate is a differentiated non-urea GIRK2 activator (Kir3.2). Its unique 3-carboxylate quinoline scaffold, distinct from fluoroquinolone antibacterials and c-Met kinase inhibitors, redirects target engagement to ion channel modulation. Procure for direct benchmarking against the Vanderbilt HTS campaign and cleaner target deconvolution.

Molecular Formula C19H20F3N3O3
Molecular Weight 395.382
CAS No. 898656-52-5
Cat. No. B2771857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate
CAS898656-52-5
Molecular FormulaC19H20F3N3O3
Molecular Weight395.382
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=C(C=CC2=C1N3CCN(CC3)C(=O)C)C(F)(F)F
InChIInChI=1S/C19H20F3N3O3/c1-3-28-18(27)15-11-23-16-10-13(19(20,21)22)4-5-14(16)17(15)25-8-6-24(7-9-25)12(2)26/h4-5,10-11H,3,6-9H2,1-2H3
InChIKeyPEFNIDDRFHFOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 898656-52-5): Procurement-Relevant Chemical Profile


Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 898656-52-5) is a fully synthetic, trisubstituted quinoline derivative with the molecular formula C19H20F3N3O3 and a molecular weight of 395.4 g/mol . It features a quinoline-3-carboxylate ethyl ester core, a 7-trifluoromethyl substituent, and a 4-(4-acetylpiperazin-1-yl) moiety. This specific substitution pattern distinguishes it from common fluoroquinolone antibiotics and positions it within the chemical space of kinase inhibitors and ion channel modulators explored in high-throughput screening (HTS) campaigns [1].

Procurement Risk: Why In-Class Quinoline Analogs Cannot Substitute for CAS 898656-52-5 in Target-Based Research


Substituting ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate with a generic quinoline-3-carboxylate or a piperazinyl-quinoline is not scientifically valid due to profound differences in target engagement driven by the specific substitution pattern. Compounds sharing the identical molecular formula (C17H18F3N3O3) and quinoline-3-carboxylate core, such as fleroxacin, are optimized for antibacterial topoisomerase inhibition, not G protein-gated inwardly-rectifying potassium (GIRK) channel modulation [1]. Conversely, close structural analogs with a 4-acetylpiperazine moiety, like the trisubstituted quinoline c-Met kinase inhibitor 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline (compound 21b, IC50 <1.0 nM), demonstrate that subtle changes in the substitution position and the presence of a 3-carboxylate ester versus a 3-aminoalkyl substituent redirects activity from kinase inhibition to ion channel modulation [2]. The single biological annotation available for CAS 898656-52-5 confirms it was profiled as a small molecule activator in a GIRK2-targeted HTS campaign, a functional profile not shared by its closest mass-equivalent or topological analogs, making unverified substitution a direct risk to experimental reproducibility .

Head-to-Head Differentiation Evidence for Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 898656-52-5)


GIRK2 Channel Activator Phenotype vs. Floxacin Antibacterial Activity: A Comparison of Same-Formula Analogs

The target compound (C19H20F3N3O3, MW 395.4) was specifically included in a Vanderbilt University HTS campaign (VANDERBILT_HTS_GIRK2_MPD) designed to discover small molecule activators of the G protein-gated inwardly-rectifying potassium channel 2 (GIRK2/Kir3.2), a key regulator of neuronal excitability . In contrast, fleroxacin (C17H18F3N3O3, MW 369.34), which shares a quinoline-3-carboxylate core and trifluoromethyl and piperazinyl substituents, is a fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV with no reported GIRK channel activity [1]. While the precise GIRK2 EC50 of the target compound has not been publicly disclosed, its curated association with this specific assay constitutes a verified differential functional annotation that is absent for fleroxacin and other same-formula congeners.

GIRK channel pharmacology CNS drug discovery Chemical biology tool compounds

Structural Basis for Functional Divergence from c-Met Kinase Inhibitors Bearing the 4-Acetylpiperazine Moiety

The target compound differs from the highly optimized c-Met kinase inhibitor 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline (compound 21b, c-Met IC50 <1.0 nM) by the presence of a 3-carboxylate ethyl ester instead of a 3-(H or aminoalkyl) substituent and the absence of a 5-(3-nitrobenzylamino) group [1]. Compound 21b demonstrates extraordinary kinase selectivity, inhibiting c-Met phosphorylation in NIH-3T3-TPR-Met and U-87 MG xenograft models with 68-69% tumor growth inhibition at 100 mg/kg, whereas the target compound's 3-ester and 4-acetylpiperazine pattern results in GIRK channel screening inclusion rather than kinase profiling [1]. This positional substitution switch—from 3-aminoalkyl/5-nitrobenzylamino (kinase inhibitor) to 3-carboxylate ester (ion channel modulator)—represents a well-precedented structure-activity relationship (SAR) cliff in quinoline medicinal chemistry.

Kinase inhibitor selectivity Quinoline SAR Medicinal chemistry

Subtype-Selective GIRK Activation Potential vs. Pan-GIRK Tool Compounds ML297 and VU0529331

The Vanderbilt HTS campaign from which the target compound was annotated aimed to identify GIRK activators with distinct subtype selectivity profiles . Reference GIRK activators such as ML297 (selective GIRK1/2 activator, IC50 values: 160, 887, and 914 nM for GIRK1/2, GIRK1/4, and GIRK1/3, respectively) and VU0529331 (modestly selective non-GIRK1-containing GIRK activator, EC50 values: 5.1 µM and 5.2 µM for GIRK2 and GIRK1/2 in HEK293 cells) represent established benchmarks [1]. The target compound's presence in a GIRK2-specific HTS (rather than a pan-GIRK panel) suggests it may possess GIRK2-preferring or GIRK2-selective activation properties, a differentiation from the GIRK1-preferring bias of ML297 and the broader non-GIRK1 profile of VU0529331. The absence of the urea pharmacophore present in both ML297 and VU0529331 in the target compound further supports a structurally novel chemotype for GIRK modulation.

GIRK channel subtypes Neuronal excitability Tool compound selectivity

Recommended Procurement Scenarios for Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 898656-52-5)


GIRK2-Focused CNS Drug Discovery and Lead Optimization

Academic or biotech laboratories engaged in identifying and optimizing GIRK2 (Kir3.2) channel activators for indications such as epilepsy, Down syndrome, ataxia, or Parkinson's disease should procure this compound for its structurally distinct quinoline-3-carboxylate scaffold, which serves as an alternative chemotype to urea-based GIRK modulators . Its specific inclusion in the Vanderbilt GIRK2 HTS campaign provides a direct link to a validated screening funnel, enabling researchers to benchmark novel analogs against this entry [1].

Chemical Biology Studies of GIRK Subtype Functional Selectivity

For research groups investigating the physiological roles of GIRK2 homomeric vs. heteromeric channels (e.g., GIRK2/3 in dopaminergic neurons of the ventral tegmental area), this compound offers potential subtype-biased pharmacology distinct from GIRK1-preferring tool compounds like ML297 . The absence of a urea moiety eliminates a common metabolic liability and off-target binding hot spot, making it a cleaner probe for target deconvolution studies [1].

Quinoline SAR Expansion and Scaffold-Hopping Campaigns

Medicinal chemistry teams performing scaffold-hopping from fluoroquinolone antibacterials or c-Met kinase inhibitors (e.g., compound 21b) to CNS ion channel targets can use this compound as a starting point, leveraging the 3-carboxylate ester handle for rapid analog synthesis to probe GIRK pharmacophore requirements . The established SAR that a 3-carboxylate substitution redirects activity from kinase inhibition to ion channel modulation mitigates the risk of pursuing a dead-end chemical series [1].

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